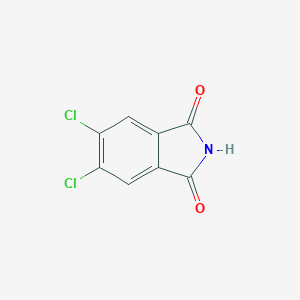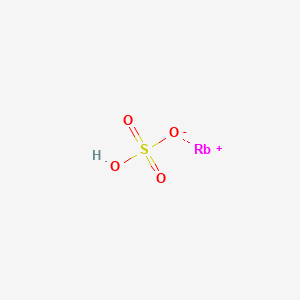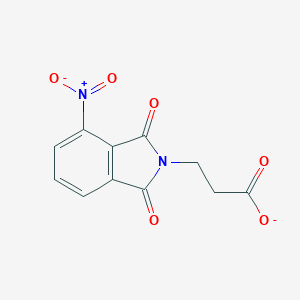
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar nitro compounds. The first paper discusses energetic materials containing a nitro group and an azoxy group, which are relevant to the nitro group chemistry in the compound of interest . The second paper explores the nitration of lignin model compounds, which involves the introduction of a nitro group into an aromatic system, a reaction that could be analogous to the synthesis of the nitro group in the compound of interest .
Synthesis Analysis
While the exact synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is not described, the papers provide information on the synthesis of related nitro compounds. The first paper details the synthesis of substituted azoxyfurazans, which involves the reaction of an amino-nitro-triazole with a nitrosofurazan derivative . This process could offer insights into the synthesis of nitro compounds, particularly in the context of introducing nitro groups to aromatic rings. The second paper describes the nitration of lignin model compounds, which could be relevant to the synthesis of the nitro group in the compound of interest .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid would include an aromatic isoindolinone ring system with a nitro substituent, which is a common feature in energetic materials as discussed in the first paper . The presence of the nitro group is significant as it contributes to the reactivity and stability of the compound. The second paper does not directly contribute to the molecular structure analysis of the compound of interest .
Chemical Reactions Analysis
The chemical reactions involving nitro compounds are diverse and can include oxidation, reduction, and substitution reactions. The first paper provides an example of the transformation of an amino group into a nitro group in the context of synthesizing energetic materials . This transformation could be relevant to understanding the reactivity of the nitro group in the compound of interest. The second paper discusses the nitration of aromatic compounds and the potential for demethylation, which could be pertinent to reactions involving the nitro group on an aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro compounds are influenced by their molecular structure. The first paper reports that the synthesized nitro compounds exhibit high thermal stability and acceptable densities, which could be indicative of the properties of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid . The standard enthalpies of formation and oxygen balance are also discussed, which are important parameters in evaluating the energetic potential of nitro compounds. The second paper does not provide information on the physical and chemical properties of the compound of interest .
Eigenschaften
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-8(15)4-5-12-10(16)6-2-1-3-7(13(18)19)9(6)11(12)17/h1-3H,4-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXCCWHKPRJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

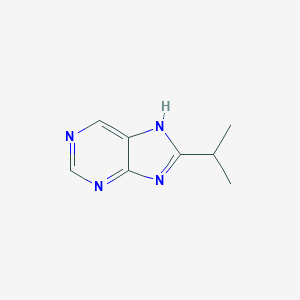
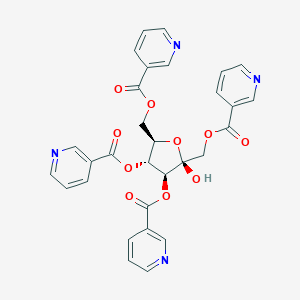
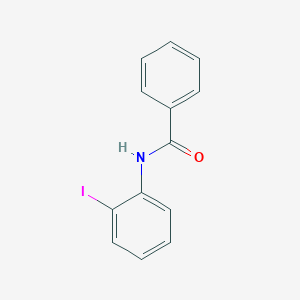
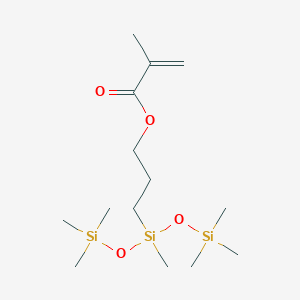
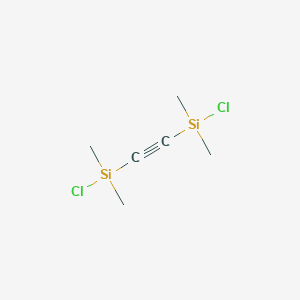
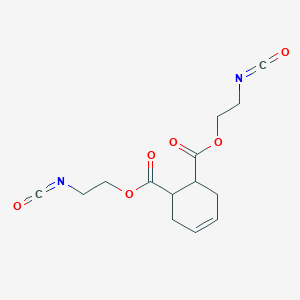
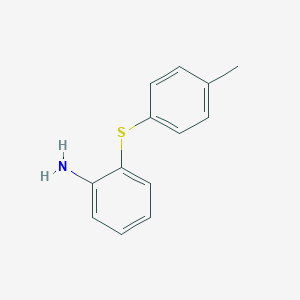
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
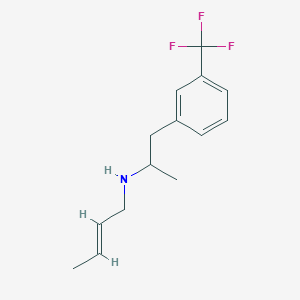
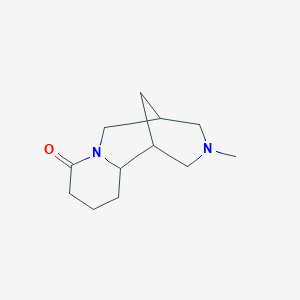
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
